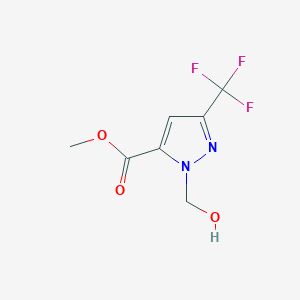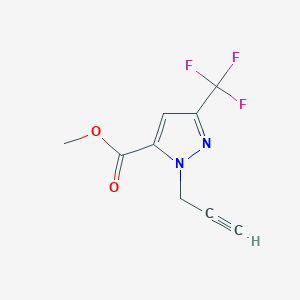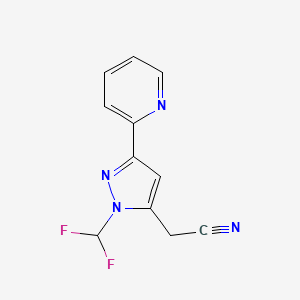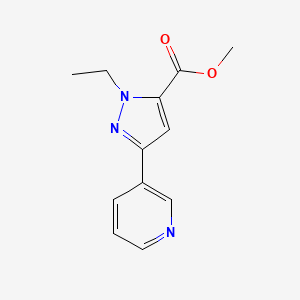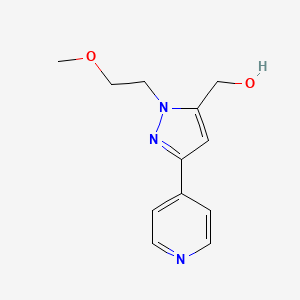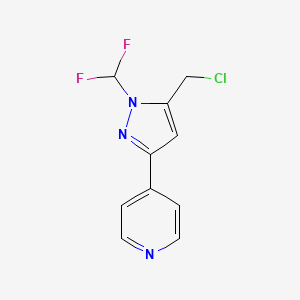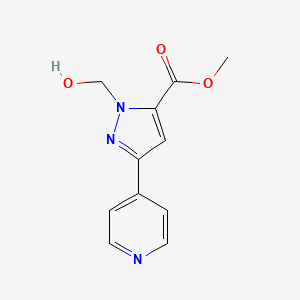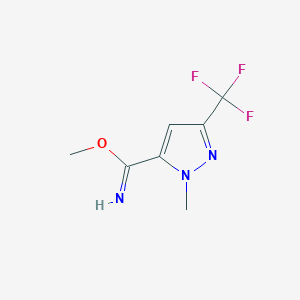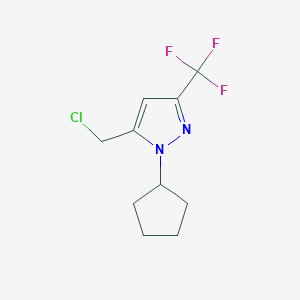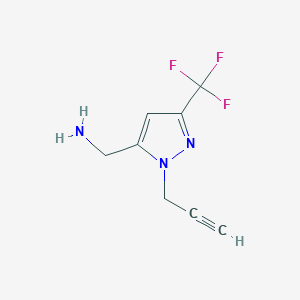![molecular formula C13H13N3S B1480863 1-(环丙基甲基)-6-(噻吩-2-基)-1H-咪唑并[1,2-b]吡唑 CAS No. 2098030-63-6](/img/structure/B1480863.png)
1-(环丙基甲基)-6-(噻吩-2-基)-1H-咪唑并[1,2-b]吡唑
描述
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is a useful research compound. Its molecular formula is C13H13N3S and its molecular weight is 243.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
有机电子学
该化合物中的噻吩部分表明其在有机电子学领域具有潜在的应用。 噻吩衍生物以其导电能力而闻名,并被用于有机半导体的设计 . 1-(环丙基甲基)-6-(噻吩-2-基)-1H-咪唑并[1,2-b]吡唑的特定结构可以用于探索电喷雾技术,以创建用于电子器件的独特形态 .
药物化学
环丙烷环,例如该化合物中存在的环丙烷环,由于其独特的化学性质和生物活性,在药物中很常见 . 对含环丙烷化合物的生物合成进行研究可以导致开发新的药物和治疗剂 .
化学生物学
在化学生物学中,对像1-(环丙基甲基)-6-(噻吩-2-基)-1H-咪唑并[1,2-b]吡唑这样的分子的研究可以提供对酶机制和结构基序在生物系统中的作用的见解。 环丙烷和噻吩成分可能是理解分子水平相互作用的关键 .
材料科学
噻吩衍生物在材料科学中也很重要,特别是在有机光伏电池和发光二极管 (LED) 的开发中。 噻吩富含电子,使其成为创建需要高导电性的材料的绝佳选择 .
作用机制
Target of Action
Compounds like “1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole” often interact with proteins or enzymes in the body. The specific targets would depend on the exact structure of the compound and its physicochemical properties .
Mode of Action
The compound could bind to its target(s) and modulate their activity. This could involve inhibiting an enzyme, activating a receptor, or blocking a cellular process .
Biochemical Pathways
The compound’s effects would depend on the biochemical pathways in which its targets are involved. For example, if the compound targets an enzyme in a metabolic pathway, it could alter the production of certain metabolites .
Pharmacokinetics
The compound’s absorption, distribution, metabolism, and excretion (ADME) properties would determine its bioavailability. Factors such as its solubility, stability, and molecular size could influence these properties .
Result of Action
The compound’s action could result in changes at the molecular and cellular levels, such as altered gene expression, changes in cell signaling, or cell death .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .
生化分析
Biochemical Properties
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It has been observed to inhibit certain enzymes, such as carbonic anhydrase isoenzymes IX and XII, which are associated with cancer cells . The compound’s interaction with these enzymes suggests its potential as an anticancer agent. Additionally, it may interact with other biomolecules involved in cellular signaling pathways, further influencing biochemical reactions.
Cellular Effects
The effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cell lines, such as MCF7 breast cancer cells, without significantly affecting the cell cycle distribution . This compound also influences cell signaling pathways, gene expression, and cellular metabolism, making it a potential candidate for targeted cancer therapy.
Molecular Mechanism
At the molecular level, 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole exerts its effects through specific binding interactions with biomolecules. It inhibits enzyme activity by binding to the active sites of target enzymes, such as carbonic anhydrase isoenzymes . This binding leads to enzyme inhibition, which in turn affects various cellular processes. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole have been observed to change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro and in vivo studies has demonstrated sustained effects on cellular processes, indicating its potential for prolonged therapeutic use.
Dosage Effects in Animal Models
The effects of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects, such as inhibiting tumor growth and inducing apoptosis in cancer cells . At higher doses, toxic or adverse effects may be observed, highlighting the importance of determining the optimal dosage for therapeutic applications. Threshold effects and dose-response relationships are critical considerations in the development of this compound as a potential drug.
Metabolic Pathways
1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into active or inactive forms . The compound’s effects on metabolic flux and metabolite levels are essential for understanding its overall impact on cellular metabolism. Additionally, its involvement in specific metabolic pathways may influence its therapeutic potential and efficacy.
Transport and Distribution
The transport and distribution of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole within cells and tissues are critical for its biological activity. The compound may interact with transporters or binding proteins that facilitate its movement across cellular membranes . Its localization and accumulation within specific tissues or cellular compartments can significantly impact its therapeutic effects. Understanding the transport mechanisms and distribution patterns is essential for optimizing its use in clinical settings.
Subcellular Localization
The subcellular localization of 1-(cyclopropylmethyl)-6-(thiophen-2-yl)-1H-imidazo[1,2-b]pyrazole plays a crucial role in its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . Its localization within the cytoplasm, nucleus, or other subcellular structures can influence its interactions with biomolecules and its overall biological effects. Understanding the subcellular distribution of the compound is vital for elucidating its mechanism of action and optimizing its therapeutic potential.
属性
IUPAC Name |
1-(cyclopropylmethyl)-6-thiophen-2-ylimidazo[1,2-b]pyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3S/c1-2-12(17-7-1)11-8-13-15(9-10-3-4-10)5-6-16(13)14-11/h1-2,5-8,10H,3-4,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MITRDHMWTFLOIV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1CN2C=CN3C2=CC(=N3)C4=CC=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


